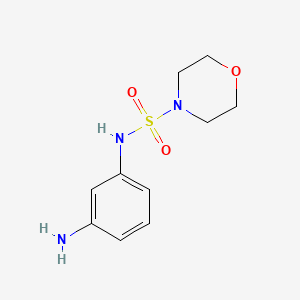

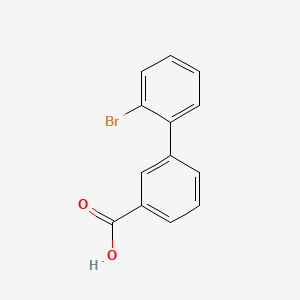

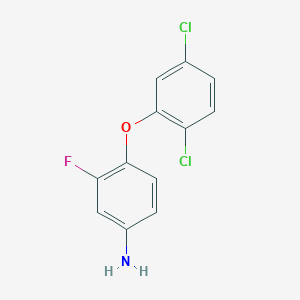

![molecular formula C11H9F3N4O2S B1519064 2-({4-氨基-5-[4-(三氟甲基)苯基]-4H-1,2,4-三唑-3-基}硫代)乙酸 CAS No. 1038305-08-6](/img/structure/B1519064.png)

2-({4-氨基-5-[4-(三氟甲基)苯基]-4H-1,2,4-三唑-3-基}硫代)乙酸

描述

The compound “2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid” does not have a specific description available in the literature. However, it contains a trifluoromethyl group, which is a functional group with the formula -CF31. This group is often used in pharmaceuticals and drugs1.

Synthesis Analysis

There is no specific synthesis analysis available for this compound. However, various methods exist to introduce trifluoromethyl functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride1.Molecular Structure Analysis

The molecular structure of this compound is not readily available in the literature. However, the trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine1.Chemical Reactions Analysis

There is no specific chemical reaction analysis available for this compound. However, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation1.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the literature. However, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol1.科学研究应用

结构表征和合成方法

2-({4-氨基-5-[4-(三氟甲基)苯基]-4H-1,2,4-三唑-3-基}硫代)乙酸相关化合物的合成和结构表征已在多项研究中得到探讨。例如,使用 XRD、NMR、FT-IR 和 DFT 对新型有机-无机杂化钙钛矿型材料进行结构分析,可深入了解含三唑环的氨基酸的质子化和稳定性,展示了分子间相互作用在这些化合物中的重要性 (Fizer 等,2021)。另一项研究集中于合成带有官能化侧链的不对称双(s-三唑席夫碱),证明了它们在抗肿瘤活性中的潜力 (郭强 胡 等,2008)。

化学性质和生物活性

1,2,4-三唑衍生物的化学性质和生物活性已得到广泛研究。例如,对 5-R-4-R1-1,2,4-三唑-3-硫(磺基)乙酸的酸碱性质的研究突出了取代基对酸度的影响,这对于它们的吸收和在医学应用中的潜在口服给药至关重要 (Kaplaushenko,2014)。此外,通过连接吲哚、1,2,4-三唑、哒嗪和喹喔啉等各种环来合成新的氮/硫杂环,展示了创造具有潜在生物活性的化合物的新方法 (Boraei 等,2020)。

抗菌和抗肿瘤活性

1,2,4-三唑及其衍生物的抗菌和抗肿瘤活性是重要的研究领域。研究人员合成了各种衍生物并评估了它们对不同细菌和真菌菌株的抗菌特性,以及它们作为抗肿瘤剂的潜力,展示了这些化合物的多功能性和治疗潜力 (Demirbas 等,2004)。

安全和危害

There is no specific safety and hazard information available for this compound. However, compounds with the trifluoromethyl group should be handled with care, as they are often strong acids1.

未来方向

There is no specific future direction available for this compound. However, the trifluoromethyl group is often used in drug development, and further research into its properties and potential applications could be beneficial1.

属性

IUPAC Name |

2-[[4-amino-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O2S/c12-11(13,14)7-3-1-6(2-4-7)9-16-17-10(18(9)15)21-5-8(19)20/h1-4H,5,15H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJORDDINBLNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

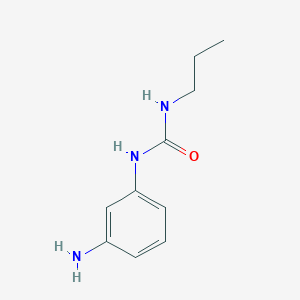

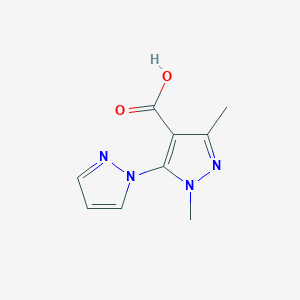

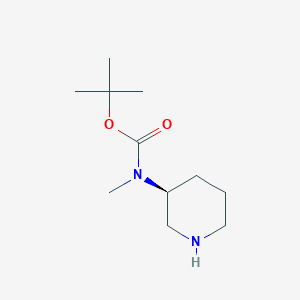

![3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid](/img/structure/B1518983.png)

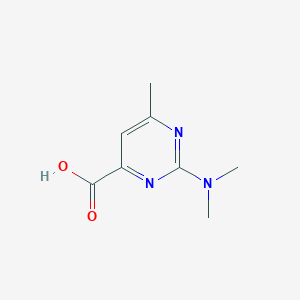

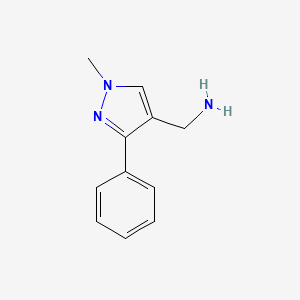

![N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide](/img/structure/B1518997.png)

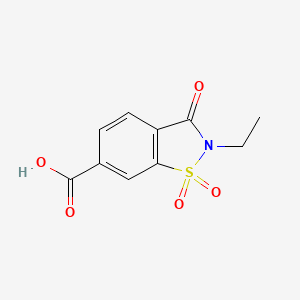

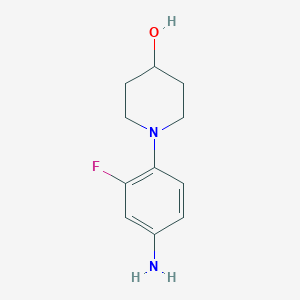

![2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1518999.png)

![2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519004.png)